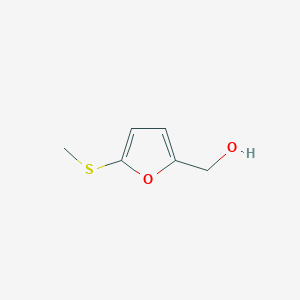

2-Furanmethanol, 5-(methylthio)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

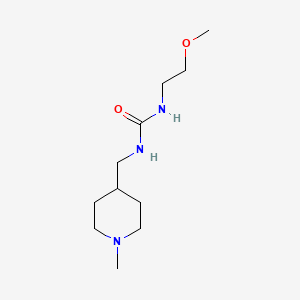

2-Furanmethanol, 5-(methylthio)-, also known as 2-furanmethanethiol, is a chemical compound with a strong roast coffee aroma. It has been identified in wines made from various Vitis vinifera grape varieties, such as Petit manseng, Merlot, Cabernet franc, and Cabernet sauvignon. The presence of this compound in wines contributes to their characteristic roast coffee aroma, which is significant given its very low perception threshold in a model hydroalcoholic environment .

Synthesis Analysis

The synthesis of furan derivatives can be complex, involving multiple steps and various reagents. For instance, dihapto-coordinated rhenium complexes of furan can undergo acid-catalyzed methanol addition to form 2-methoxy-2,3-dihydrofuran complexes. This process results in diastereomers with different orientations of the oxygen atom in relation to other ligands in the complex . Additionally, 5-substituted-2,5-dihydro-2-furoic acids can be synthesized through controlled Birch reduction followed by esterification with acidic methanol, yielding methyl 5-alkyl-2,5-dihydro-2-furoates as mixtures of cis- and trans-diastereoisomers .

Molecular Structure Analysis

The molecular structure of furan derivatives can exhibit interesting spectroscopic properties. For example, the cis- and trans-diastereoisomers of methyl 5-alkyl-2,5-dihydro-2-furoates show large long-range coupling constants between protons at C2 and C5, as observed in their NMR spectra. Additionally, the IR spectrum of these compounds displays two high absorption maxima due to the ester carbonyl group .

Chemical Reactions Analysis

Furan derivatives can participate in various chemical reactions. For example, 5-amino-2-furanmethanols can undergo Diels-Alder reactions to selectively synthesize tetrasubstituted aminobenzylic alcohols, amino phenols, or lactones. These reactions demonstrate the versatility of furan compounds in synthetic organic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives can be influenced by the structure of the compound. For instance, enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters results in biobased furan polyesters with specific molecular weights and physical properties. The number of methylene units in the dicarboxylic segments affects the properties of these polyesters . Additionally, the biological activities of methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives have been studied, with some showing cytotoxicity against cancer cell lines and antimicrobial activity against bacteria .

科学的研究の応用

Cycloaddition Reactions : 5-Amino-2-furanmethanols, closely related to 2-Furanmethanol, 5-(methylthio)-, have been utilized in [4+2] cycloaddition reactions, leading to the synthesis of tetrasubstituted aminobenzylic alcohols, amino phenols, or lactones through Diels-Alder reactions (Medimagh, Marque, Prim & Chatti, 2009).

Enzymatic Polymerization : The enzymatic polymerization of biobased furan polyesters using 2,5-bis(hydroxymethyl)furan, a compound similar to 2-Furanmethanol, 5-(methylthio)-, has been investigated. These polyesters have potential applications in sustainable materials (Jiang, Woortman, Alberda van Ekenstein, Petrović & Loos, 2014).

Hydrogenation in Supercritical Conditions : Research on the hydrogenation of 5-hydroxymethylfurfural (HMF) in supercritical carbon dioxide–water showed significant effects on product distribution, including compounds like 2-Furanmethanol, 5-(methylthio)- (Chatterjee, Ishizaka & Kawanami, 2014).

Synthesis of Stenine : Studies on the synthesis of (+/-)-stenine demonstrated the use of cyclic 2-(methylthio)-5-amidofurans in intramolecular Diels-Alder reactions. This is significant for the synthesis of complex organic compounds (Padwa & Ginn, 2005).

Etherification in Fuel Production : Catalytic selective etherification of hydroxyl groups in 5-hydroxymethylfurfural over H4SiW12O40/MCM-41 nanospheres was studied for liquid fuel production. This involves etherification processes similar to those that might be used with 2-Furanmethanol, 5-(methylthio)- (Che, Lu, Zhang, Huang, Nie, Gao & Xu, 2012).

Reductive Amination for Renewable Building Blocks : The conversion of HMF to (5-alkyl- and 5-arylaminomethyl-furan-2-yl)methanol through reductive amination offers a novel method for producing furan-based renewable building blocks, relevant to 2-Furanmethanol, 5-(methylthio)- (Cukalovic & Stevens, 2010).

Production of Biobased Polyester : An effective strategy for the high-yield production of furan dicarboxylate for biobased polyester applications was developed. This involves the formation of furan-2,5-dicarboxylic acid (FDCA)-derived esters, relevant to the study of 2-Furanmethanol, 5-(methylthio)- (Kim, Su, Aoshima, Fukuoka, Hensen & Nakajima, 2019).

Safety and Hazards

5-Methyl-2-furanmethanol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

作用機序

Mode of Action

More research is needed to elucidate the specific interactions and resulting changes .

Biochemical Pathways

Furan derivatives can participate in various biochemical reactions, but the specific pathways and downstream effects of this compound remain to be determined .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Understanding these effects requires detailed studies on the compound’s interaction with its targets and the subsequent cellular responses .

特性

IUPAC Name |

(5-methylsulfanylfuran-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2S/c1-9-6-3-2-5(4-7)8-6/h2-3,7H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLILIGJUILLROD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(O1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(Dimethylamino)-5-(trifluoromethyl)phenyl]methanol](/img/structure/B3016147.png)

![Methyl 4-(2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B3016148.png)

![Methyl 5-{[(4-fluorophenyl)sulfonyl]amino}-1-benzothiophene-2-carboxylate](/img/structure/B3016151.png)

![Ethyl 4-[4-[(3-bromophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B3016155.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide](/img/structure/B3016157.png)

![Ethyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B3016158.png)

![4-{[(4-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine](/img/structure/B3016168.png)